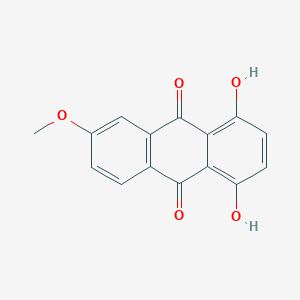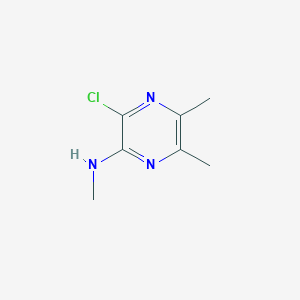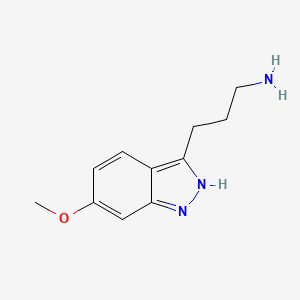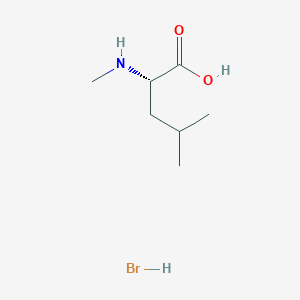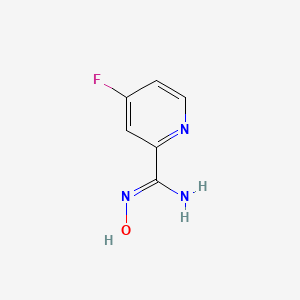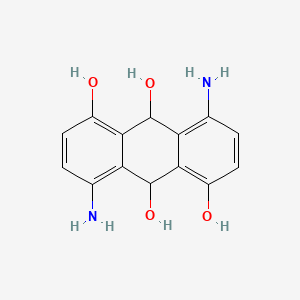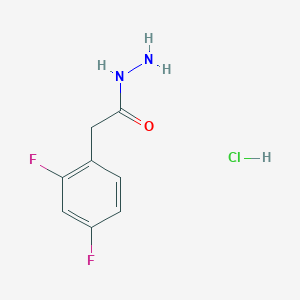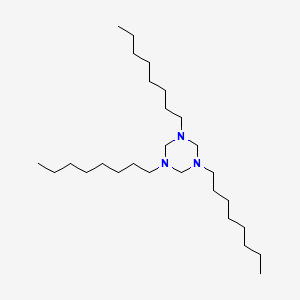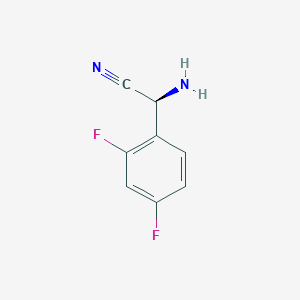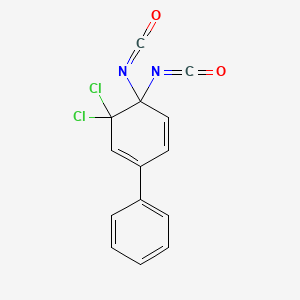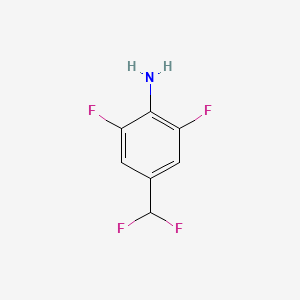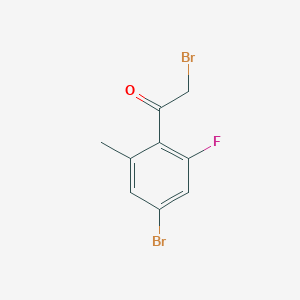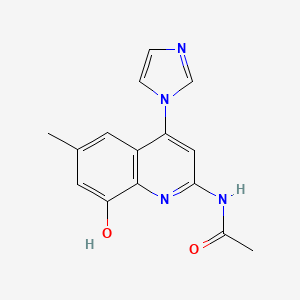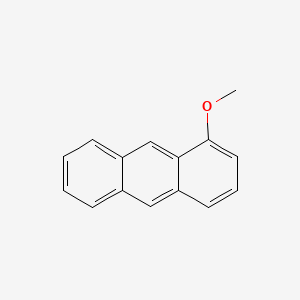
1-Methoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyanthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, where a methoxy group (-OCH3) is attached to the first carbon of the anthracene ring system.
Vorbereitungsmethoden
1-Methoxyanthracene can be synthesized through several methods. One common synthetic route involves the bromination of anthracene to form 9,10-dibromoanthracene, followed by a nucleophilic substitution reaction with methanol in the presence of a base such as sodium methoxide. This reaction typically occurs under reflux conditions and yields this compound .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
1-Methoxyanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Major products formed from these reactions include 1-methoxyanthraquinone and various substituted anthracene derivatives, which have applications in organic electronics and material science .
Wissenschaftliche Forschungsanwendungen
1-Methoxyanthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-methoxyanthracene and its derivatives often involves interactions with biological macromolecules such as DNA. The planar structure of the anthracene ring system allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation can lead to cell death, making these compounds potential candidates for anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
1-Methoxyanthracene can be compared with other methoxyanthracene derivatives, such as 2-methoxyanthracene and 9-methoxyanthracene. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position of the methoxy group on the anthracene ring.
2-Methoxyanthracene: This compound has the methoxy group attached to the second carbon of the anthracene ring.
9-Methoxyanthracene: With the methoxy group on the ninth carbon, this compound is often used in the synthesis of other anthracene derivatives and has applications in organic electronics.
The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with diverse applications in various scientific fields .
Eigenschaften
CAS-Nummer |
61128-86-7 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-methoxyanthracene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10H,1H3 |
InChI-Schlüssel |
MVFYNVDEWCIFFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


